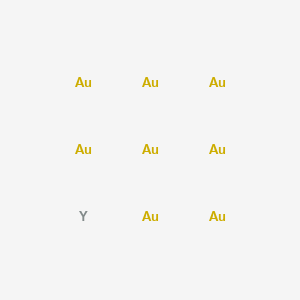

Gold;yttrium

Description

Significance of Noble Metal-Rare Earth Intermetallics in Advanced Functional Materials

Intermetallic compounds formed between noble metals (like gold) and rare-earth elements are of significant scientific and technological importance. researchgate.net The unique electronic configurations of rare-earth elements, characterized by their 4f electrons, are responsible for their exceptional electronic, magnetic, luminescent, and chemical behaviors. researchgate.net When combined with a noble metal like gold, the resulting intermetallics can exhibit a combination of desirable properties. These include high thermal stability, resistance to corrosion, and high mechanical strength, making them valuable for high-temperature applications in the aerospace and automotive industries. researchgate.net

The strong metallic and ionic bonding in these compounds, arising from the significant electronegativity difference between the constituent atoms, contributes to their high melting points and stability. researchgate.net Furthermore, the interaction between the localized 4f electrons of the rare-earth element and the conduction electrons gives rise to unusual magnetic and electronic phenomena. This has led to their application in magnetostrictive devices and as key active elements in spintronic devices. researchgate.net

Modern research techniques, such as surface alloying, allow for the creation of two-dimensional (2D) noble metal-rare earth intermetallic compounds. iphy.ac.cnresearchgate.net These 2D materials provide a platform to modify the electronic and structural properties of surfaces, which is fundamental for developing new catalysts and other technologically significant materials. iphy.ac.cnresearchgate.netacs.org The ordered atomic structures of intermetallic compounds, in contrast to the random atomic arrangements in traditional alloys, can lead to superior catalytic activity and selectivity. mdpi.com

Overview of Gold and Yttrium in Chemical Systems: A Research Perspective

A foundational understanding of gold and yttrium is crucial to appreciating the properties of their intermetallic compounds.

Gold (Au) is a dense, yellow noble metal known for its inertness and resistance to chemical attack in its bulk form. wiley-vch.de However, this inertness belies a rich and complex chemistry, particularly in catalysis and the formation of alloys and clusters. wiley-vch.de Gold is the most electronegative of all metallic elements, with a Pauling scale value of 2.54, which is comparable to carbon. wiley-vch.demdpi.com This high electronegativity leads to the formation of stable, highly covalent bonds. mdpi.com Relativistic effects significantly influence gold's properties, causing a contraction of its 6s orbital and an expansion of the 5d orbital. mdpi.com This results in a marked reduction in the covalent bond lengths involving gold and makes it a stronger Lewis acid compared to lighter elements in its group. wiley-vch.demdpi.com While often used in alloys to enhance its strength, gold's utility in materials science extends to its role in forming intermetallic compounds with unique catalytic and electronic properties. mdpi.comsquarespace.com

Yttrium (Y) is a silvery-metallic transition metal that is chemically similar to the lanthanides, leading to its common classification as a rare-earth element. ebsco.comwikipedia.org It is never found in nature as a free element but is extracted from rare-earth minerals like monazite (B576339) and xenotime. ebsco.comsamaterials.com The most common oxidation state for yttrium is +3. ebsco.comsamaterials.com In materials science, yttrium is frequently used as an alloying additive to refine the grain structure and enhance the strength and high-temperature oxidation resistance of metals like aluminum and titanium. ebsco.comsamaterials.com Yttrium compounds, such as yttrium oxide, are critical as host lattices for dopants that produce phosphors used in LEDs and other display technologies. wikipedia.orgsamaterials.com

Table 1: Selected Properties of Gold and Yttrium

| Property | Gold (Au) | Yttrium (Y) |

| Atomic Number | 79 | 39 |

| Atomic Mass | 196.967 u | 88.906 u wikipedia.org |

| Appearance | Metallic yellow | Silvery-white ebsco.com |

| Crystal Structure | Face-Centered Cubic (FCC) | Hexagonal Close-Packed (HCP) ebsco.com |

| Density (at 298 K) | 19.3 g/cm³ squarespace.com | 4.48 g/cm³ ebsco.com |

| Melting Point | 1064 °C | 1522 °C ebsco.com |

| Boiling Point | 2856 °C | 3345 °C ebsco.com |

| Electronegativity (Pauling) | 2.54 wiley-vch.demdpi.com | 1.22 mdpi.com |

| Common Oxidation State(s) | +1, +3 | +3 ebsco.comsamaterials.com |

Scope of Contemporary Research on Gold-Yttrium Compounds and Their Derivatives

Current research into gold-yttrium systems is multifaceted, exploring a range of binary, ternary, and low-dimensional compounds. The alloying behavior of yttrium with gold is noted to be similar to that of heavy rare-earth metals like dysprosium. scispace.com

Binary and Cluster Compounds: While a complete phase diagram for the Au-Y system is not widely published, it is expected to feature limited solid solubility of yttrium in gold. squarespace.com Research has delved into the structure of small, yttrium-doped gold clusters (AunY) using far-infrared multiple photon dissociation (FIR-MPD) spectroscopy combined with quantum chemical calculations. mpg.de These studies aim to determine the geometric and electronic properties of these nascent compounds, revealing, for example, that the lowest-energy isomers of AunY for n=1-9 are planar. mpg.de

Ternary Intermetallics: A significant portion of research focuses on ternary compounds incorporating a third element, which can stabilize unique crystal structures and introduce new functionalities.

Y₃Au₃Sb₄: This compound was synthesized and found to possess a body-centered cubic crystal structure with the space group I4̅3d. iucr.org In this structure, the yttrium, gold, and antimony atoms occupy specific, ordered sites within the unit cell. iucr.org

Y₂Au₂Sn: Synthesized via arc-melting, this stannide compound crystallizes in the tetragonal Mo₂B₂Fe-type structure. znaturforsch.com Magnetic and resistivity measurements indicate that it is a Pauli paramagnet and exhibits metallic behavior. znaturforsch.com

YAu₃Al₇: This ternary aluminide was successfully grown from an aluminum flux. fsu.edu It crystallizes in a rhombohedral space group, and its discovery is part of a broader exploration of rare-earth aluminides for their complex structures and interesting magnetic and electronic properties. fsu.edu

Y-doped AuIn₂: Studies have investigated the effect of doping the AuIn₂ intermetallic with yttrium. mdpi.com The substitution of a small amount of gold with yttrium was found to create a structurally stable compound, attributed to the large difference in electronegativity between gold and yttrium, which enhances the stability of the intermetallic compound. mdpi.com

Two-Dimensional Surface Alloys: The formation of 2D intermetallic compounds by depositing rare-earth metals onto a gold surface is a key area of contemporary research. iphy.ac.cnresearchgate.net Using techniques like scanning tunneling microscopy (STM), scientists can study the atomic and electronic structure of single-layer alloys like ReAu₂ (where Re is a rare earth) on a Au(111) substrate. iphy.ac.cnresearchgate.net These 2D Au-RE systems provide well-ordered, periodically modulated surfaces that can serve as templates for the self-assembly of nanostructures and offer platforms to investigate magnetism and catalysis in lower dimensions. researchgate.netacs.org

Table 2: Examples of Researched Gold-Yttrium Compounds and Derivatives

| Compound/System | Type | Synthesis/Investigation Method | Key Findings/Properties |

| AunY (n=1-9) | Cluster | FIR-MPD Spectroscopy, Quantum Calculations | Lowest-energy isomers are planar; investigation of vibrational spectra. mpg.de |

| Y-doped AuIn₂ | Doped Intermetallic | Density Functional Theory (DFT) | Yttrium substitution for gold enhances structural stability. mdpi.com |

| Y₂Au₂Sn | Ternary Intermetallic | Arc-melting, Annealing | Crystallizes in a tetragonal structure; exhibits Pauli paramagnetism and metallic behavior. znaturforsch.com |

| Y₃Au₃Sb₄ | Ternary Intermetallic | Alloy Synthesis, X-ray Diffraction | Cubic crystal structure (space group I4̅3d). iucr.org |

| YAu₃Al₇ | Ternary Intermetallic | Aluminum Flux Growth | Crystallizes in a rhombohedral space group. fsu.edu |

| RE-Au on Au(111) | 2D Surface Alloy | Surface Alloying, STM/STS | Forms ordered 2D intermetallic compounds; provides platforms for investigating catalysis and magnetism in lower dimensions. iphy.ac.cnresearchgate.net |

Structure

2D Structure

Properties

CAS No. |

921765-29-9 |

|---|---|

Molecular Formula |

Au8Y |

Molecular Weight |

1664.6384 g/mol |

IUPAC Name |

gold;yttrium |

InChI |

InChI=1S/8Au.Y |

InChI Key |

PTJMHMJKIIPEMZ-UHFFFAOYSA-N |

Canonical SMILES |

[Y].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |

Origin of Product |

United States |

Structural Characterization and Morphological Analysis

Crystalline Structures of Gold-Yttrium Intermetallics

The study of gold-yttrium intermetallics reveals a variety of crystalline structures, largely influenced by atomic size and stoichiometry.

X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline nature of gold-yttrium intermetallics. iastate.eduverichek.net It allows for the identification of different phases present in a sample, the determination of their crystal structures, and the precise measurement of their lattice parameters. iastate.eduxraydiffrac.com Both powder and single-crystal XRD methods are employed to gain a comprehensive understanding of these materials. researchgate.net For instance, in the study of ternary REAuAl (RE = Y, Eu, Lu) compounds, XRD was crucial in identifying the phases and determining their crystal structures. researchgate.netquestjournals.org The analysis of diffraction patterns, which consist of specific angles and intensities of diffracted X-rays, serves as a unique "fingerprint" for each crystalline compound. xraydiffrac.com This information is vital for understanding the arrangement of atoms within the unit cell and can reveal details about solid solutions, where one element substitutes for another in the crystal lattice. xraydiffrac.comscielo.org.za

Gold-yttrium and related intermetallic compounds exhibit several common crystal structures:

Cubic B2 (Caesium Chloride) Structure: This structure can be visualized as two interpenetrating primitive cubic lattices. wikipedia.org While the atomic arrangement is similar to body-centered cubic, the presence of two different atomic species distinguishes it. wikipedia.org

Orthorhombic TiNiSi Type: Several gold-yttrium containing ternary compounds crystallize in this structure type, which belongs to the space group Pnma. researchgate.netquestjournals.org For example, YAuAl adopts the orthorhombic TiNiSi type structure. researchgate.netquestjournals.org This structure is one of the most frequently observed superstructures of the AlB2 type. researchgate.netquestjournals.org The size of the rare-earth element plays a significant role in the adoption of this structure, with larger rare-earth elements favoring the orthorhombic TiNiSi-type. questjournals.org

Hexagonal ZrNiAl Type: This is another common structure type for equiatomic intermetallics, belonging to the space group P-62m. researchgate.netquestjournals.orgresearchgate.net In the REAuAl series, compounds with smaller rare-earth elements, like LuAuAl, adopt this hexagonal structure. researchgate.netquestjournals.org The transition from the orthorhombic TiNiSi to the hexagonal ZrNiAl structure is often linked to chemical pressure effects, where smaller unit cells favor the hexagonal arrangement. questjournals.org YMgGa is another example of a compound that crystallizes in the hexagonal ZrNiAl type structure. researchgate.net

The following table summarizes the crystal structures of some gold-yttrium and related compounds.

| Compound | Crystal System | Structure Type | Space Group |

| YAuAl | Orthorhombic | TiNiSi | Pnma |

| LuAuAl | Hexagonal | ZrNiAl | P-62m |

| YMgGa | Hexagonal | ZrNiAl | P-62m |

| Y₃Au₄ | Rhombohedral | Pu₃Pd₄ | R-3 |

| Y₁₄Au₅₁ | Hexagonal | Gd₁₄Ag₅₁ | P6/m |

| Yb₂Au₃In₅ | Orthorhombic | Y₂Rh₃Sn₅ | Cmc2₁ |

Table 1: Crystal structures of selected gold-yttrium and related intermetallic compounds. researchgate.netquestjournals.orgresearchgate.netacs.orgnih.gov

In ternary gold-yttrium compounds, single-crystal XRD studies have revealed the existence of homogeneity ranges, indicating that the stoichiometric ratios can vary slightly. For instance, studies on YAuAl have shown deviations from the ideal 1:1:1 composition, with a higher gold content observed, leading to formulas like YAu₁₊ₓAl₁₋ₓ. researchgate.net Specifically, a composition of YAu₁.₁₁Al₀.₈₉ has been reported. questjournals.org This indicates that there can be mixed occupancy of gold and aluminum atoms on certain crystallographic sites. researchgate.net The investigation of site occupancy is crucial for understanding the precise atomic arrangement and its influence on the compound's properties. researchgate.netquestjournals.org

Geometrical Structures of Gold-Yttrium Clusters

The study of gold-yttrium clusters in the gas phase reveals fascinating structural transitions and complex geometries that differ significantly from their bulk counterparts.

The geometry of small gold clusters is a subject of intense research, with a notable transition from two-dimensional (2D) planar structures to three-dimensional (3D) geometries as the number of atoms increases. arxiv.org For pure neutral gold clusters, this transition is predicted to occur around Au₁₀ to Au₁₄. arxiv.orgrsc.org The introduction of a yttrium dopant atom significantly modifies this behavior.

In neutral yttrium-doped gold clusters (AuₙY), 3D structures can appear for much smaller cluster sizes. For example, Au₄Y and Au₉Y are found to be three-dimensional, while for sizes like n=5 and 8, both 2D and 3D structures have similar energies. nih.gov In cationic gold-yttrium clusters (AuₙY⁺), the 2D-to-3D transition is also size-dependent. For instance, Au₆Y⁺ is the smallest cluster in its series to adopt a 3D structure as its most stable geometry. rsc.org Interestingly, larger clusters like Au₇Y⁺ and Au₈Y⁺ revert to 2D geometries, highlighting a non-monotonic structural evolution. rsc.org

As the size of yttrium-doped gold clusters increases, more complex geometries emerge. Computational studies have identified "basket-like" and "cage" structures. mpg.deresearchgate.net In many of these clusters, the yttrium atom tends to occupy a position with high coordination, maximizing the number of Au-Y bonds. mpg.de For larger clusters, such as those with n=12–16, cage-like structures with the yttrium atom encapsulated within a gold framework are predicted. mpg.de Specifically, photofragmentation experiments have suggested the formation of stable endohedral (caged) structures for clusters like [Y@Au₁₆]⁺, which corresponds to a closed electronic shell. acs.org The formation of these complex geometries is a direct consequence of the interplay between the electronic and steric effects introduced by the yttrium dopant atom. mpg.de

Nanomaterial Morphology and Size Distribution

The synthesis and characterization of gold-yttrium nanomaterials reveal a close relationship between the synthesis method and the resulting morphology and size distribution. These characteristics are pivotal in determining the material's suitability for various applications.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the structure of gold-yttrium materials at the micro- and nanoscale. frontiersin.orgmdpi.com SEM provides detailed surface morphology information. For instance, in the case of gold nanoparticles synthesized via the Turkevich method, SEM images show spherical particles with average sizes ranging from 16-25 nm. mdpi.com Similarly, SEM analysis of erbium-doped yttrium oxide nanoparticles reveals uniformly spherical aggregates of 200 nm or less. spiedigitallibrary.org In studies of gold-supported yttrium oxide nanorods (Au-Y₂O₃-NR), SEM images show randomly distributed nanorods, and the deposition of gold can alter their morphology, breaking longer rods into shorter ones. researchgate.net

TEM offers higher resolution, enabling the characterization of particle size, shape, and internal structure. frontiersin.orgmdpi.com For gold nanoparticles, TEM analysis can confirm their spherical shape and provide precise size measurements, with some studies reporting sizes around 20 nm. neliti.com In the context of gold-yttrium systems, TEM is crucial for observing the size distribution of nanoparticles produced by methods like pulsed laser ablation in liquids. beilstein-journals.org It has been used to demonstrate that nanoparticles produced with a donut-shaped laser beam are smaller and have a narrower size distribution compared to those produced with a Gaussian beam. beilstein-journals.org

Controlling the size and shape of gold-yttrium nanoparticles is essential for tailoring their properties. researcher.life Various synthesis methods offer different levels of control. The Turkevich method, for example, is a common chemical reduction technique used to produce spherical gold nanoparticles. mdpi.comnih.gov The seeded growth method allows for the fabrication of gold nanoparticles of varying sizes. researchgate.net

A key technique for synthesizing and controlling the size of gold and yttrium oxide nanoparticles is pulsed laser ablation in liquids (PLAL). beilstein-journals.orgresearcher.life Research has shown that using a donut-shaped laser beam during PLAL can significantly reduce particle size, narrow the size distribution, and improve sphericity for both gold and yttrium oxide nanoparticles when compared to a standard Gaussian beam. beilstein-journals.orgnih.gov For example, with a donut-shaped beam, gold nanoparticles with an average size of 35 nm were produced, which is smaller than the 39-45 nm particles produced with Gaussian beams. beilstein-journals.org Similarly, for yttrium oxide, the mean nanoparticle size decreased from 27 nm with a Gaussian beam to 15 nm with a donut-shaped beam. beilstein-journals.org This control is attributed to the unique toroidal structure of the cavitation bubble created by the donut-shaped beam. beilstein-journals.orgresearcher.lifenih.gov

The characterization of these size and shape distributions is primarily carried out using TEM, which allows for the direct visualization and measurement of individual nanoparticles. acs.orgresearchgate.netresearchgate.net Histograms generated from TEM images provide a quantitative representation of the size distribution. researchgate.netresearchgate.netresearchgate.net

Interactive Data Table: Comparison of Nanoparticle Synthesis Parameters

| Target Material | Laser Beam Shape | Average Nanoparticle Size (nm) | Size Distribution Characteristics |

| Gold | Gaussian | 39 - 45 | Broader distribution, extends beyond 100 nm |

| Gold | Donut-shaped | 35 | Narrower distribution, cut-off around 80 nm |

| Yttrium Oxide (Y₂O₃) | Gaussian | 27 | - |

| Yttrium Oxide (Y₂O₃) | Donut-shaped | 15 | Smaller than with Gaussian beam |

Microstructural Investigations of Gold-Yttrium Alloys and Composites

The microstructure of gold-yttrium alloys and composites plays a significant role in their mechanical and chemical properties. nih.govmdpi.comunipd.it The addition of yttrium to gold-based alloys can lead to refined microstructures. mdpi.comdntb.gov.ua

In Ag-Cu-Y alloys, the addition of gold has been shown to refine the microstructure by shortening the secondary dendrite arms. mdpi.comresearchgate.net While X-ray diffraction (XRD) analysis of Ag-1.5Cu-0.1Y alloys with gold additions did not reveal any new intermetallic compounds, Energy Dispersive Spectrometer (EDS) analysis indicated that gold was soluble in the alloy structure and formed aggregates with copper and yttrium. mdpi.com The microstructure of the parent alloy can significantly affect the properties of resulting materials, such as the thermal stability of nanoporous gold created through dealloying. mdpi.com

The addition of yttrium to other alloy systems, such as Sn-Zn solders, has also been shown to refine the microstructure. mdpi.com In Mg-Al-Zn alloys, the introduction of yttrium leads to a decrease in network precipitates and the formation of new granular precipitates, which can enhance properties like hardness. mdpi.com

Interactive Data Table: Microstructural Effects of Yttrium and Gold Additions

| Base Alloy | Alloying Element(s) | Key Microstructural Changes |

| Ag-1.5Cu-0.1Y | Au | Refined microstructure, shortened secondary dendrites, formation of Cu, Y, and Au aggregates. |

| Sn-9Zn | Y | Refined microstructure. |

| Mg-Al-Zn (AZ61) | Y | Decrease in network precipitates, formation of Al₂Y and Mg₁₇Al₁₂ phases. |

Electronic Structure and Chemical Bonding in Gold Yttrium Systems

Quantum Chemical Investigations and Electronic Properties

Quantum chemical methods provide a theoretical framework for understanding the electronic properties of gold-yttrium systems at an atomic level. These computational approaches are crucial for interpreting experimental observations and predicting the behavior of these bimetallic clusters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the ground state geometric and electronic properties of gold-yttrium clusters. iphy.ac.cnscienceandtechnology.com.vn First-principles calculations based on DFT have been employed to study pure gold clusters, pure yttrium clusters, and gold clusters doped with a single yttrium atom. iphy.ac.cn These studies have shown that DFT can accurately predict various properties, including average bond lengths, the stability of different isomers, and the distribution of valence electrons. iphy.ac.cn

Combined experimental and computational studies have utilized DFT to investigate the effects of yttrium doping on the properties of gold clusters. rsc.orgnih.gov For instance, gas-phase reaction studies of yttrium-doped gold clusters have been effectively complemented by DFT calculations to understand their reactivity. rsc.orgrsc.org Furthermore, DFT has been used to explore the structural and electronic properties of intermetallic gold-yttrium compounds, such as YAuGe and YAuSi, by calculating their density of states and band structures. ias.ac.inias.ac.in

The following table summarizes key findings from DFT studies on gold-yttrium clusters:

| Property Investigated | Key Findings from DFT Studies |

| Geometric Structure | Yttrium doping stabilizes 3D geometries in gold clusters at smaller sizes compared to pure gold clusters. nih.gov |

| Bond Lengths | The average bond lengths in Aun-1Y clusters (for n ≤ 9) are shorter than those in the corresponding pure gold and yttrium clusters. iphy.ac.cn |

| Stability | The introduction of a dopant atom like yttrium can fundamentally modify the cluster's properties, including its shape and electronic characteristics. mpg.de |

| Reactivity | Yttrium doping has a notable effect on the adsorption energies of molecules like propene on gold clusters. nih.gov |

Due to yttrium's lower electronegativity compared to gold, a significant electron transfer from yttrium to the gold atoms is a defining characteristic of these systems. rsc.orgkuleuven.be This charge transfer is a dominant factor in the chemical bonding within yttrium-doped gold clusters. nih.gov

In smaller Aun-1Y+ clusters (where n ranges from 4 to 7), the yttrium atom carries a substantial positive partial charge, exceeding +1 elementary charge. rsc.orgkuleuven.be However, as the size of the cluster increases, the partial charge on the yttrium atom gradually decreases. rsc.orgkuleuven.be Interestingly, in larger clusters, the yttrium dopant can even become negatively charged, despite gold's higher electronegativity. rsc.orgkuleuven.be This phenomenon is attributed to the itinerant nature of yttrium's d electrons within the gold host, allowing for the formal donation of electrons from gold's valence s orbitals to the unoccupied d orbitals of yttrium. rsc.orgkuleuven.be

The extent of charge transfer also influences the reactivity of the clusters. For example, the enhanced charge transfer between propene and cationic yttrium-doped gold clusters leads to stronger binding compared to their neutral counterparts. rsc.org

The following table illustrates the calculated natural atomic charges on the yttrium atom in Aun-1Y+ clusters of varying sizes.

| Cluster Size (n) | Natural Atomic Charge on Yttrium (e) |

| 4 | > +1 |

| 5 | > +1 |

| 6 | > +1 |

| 7 | > +1 |

| Larger clusters | Gradually decreases, can become negative |

Data sourced from studies on Aun-1Y+ clusters. rsc.orgkuleuven.be

Yttrium doping significantly modifies the electronic shell structure of gold clusters, which in turn affects their stability. rsc.orgkuleuven.be The trivalent nature of the yttrium dopant plays a crucial role in this alteration. rsc.orgnih.gov Specifically, yttrium contributes three valence electrons to the cluster's electronic system.

This contribution can lead to the formation of closed electronic shells, which are associated with enhanced stability. For example, the Au6Y+ and Au16Y+ clusters have been identified as having closed electronic shells with 8 and 18 itinerant electrons, respectively. rsc.orgnih.gov The heightened stability of these specific cluster sizes is evidenced by their high relative abundance in photofragmentation experiments. nih.gov

The concept of "superatoms," where certain stable clusters mimic the electronic configurations of noble gas atoms, is relevant here. nih.gov The formation of closed electronic shells in yttrium-doped gold clusters is a manifestation of this principle, where the entire cluster behaves as a single entity with a filled electronic shell, leading to increased stability.

The table below highlights key examples of stable yttrium-doped gold clusters with closed electronic shells:

| Cluster | Number of Itinerant Electrons | Electronic Shell Configuration |

| Au6Y+ | 8 | Closed |

| Au16Y+ | 18 | Closed |

Orbital Contributions and Hybridization Mechanisms

The chemical bonding in gold-yttrium systems is a result of complex orbital interactions and hybridization. The involvement of yttrium's d-electrons and the delocalization of valence electrons are key aspects of this bonding.

This involvement of yttrium's d-electrons in bonding is a key factor in the earlier transition from two-dimensional to three-dimensional structures observed in yttrium-doped gold clusters compared to pure gold clusters. nih.gov The interaction between yttrium's d-orbitals and gold's valence orbitals introduces a directional component to the bonding that favors more compact, three-dimensional geometries. nih.gov

Furthermore, the unoccupied d-orbitals of yttrium can act as electron acceptors, which is a significant factor in the interaction of these clusters with other molecules. nih.gov For instance, in the adsorption of propene on neutral Aun-1Y clusters, the donation of electrons from propene to the unoccupied d-orbitals of yttrium is an important stabilizing factor. rsc.org

The concept of delocalized electrons is central to the "superatom" model, where the electronic states of the cluster are described in terms of a set of cluster-wide molecular orbitals rather than localized atomic orbitals. nih.gov The high symmetry often observed in stable gold-yttrium clusters facilitates this delocalization.

In intermetallic compounds like hexagonal YAuGe and YAuSi, a strong hybridization is observed in the energy region from -9 eV up to the Fermi level. ias.ac.inias.ac.in This hybridization involves the Y s-p-d states, Au f states, and Ge p states, indicating a significant covalent interaction and delocalization of electrons among the constituent atoms. ias.ac.inias.ac.in

s-d Electron Hybridization in Yttrium-Containing Structures

In heavy elements like gold, relativistic effects play a significant role in determining the electronic structure and chemical bonding. wikipedia.orgsmith.edu These effects cause a contraction of the 6s orbital and an expansion of the 5d orbitals, which energetically brings them closer, thereby promoting significant s-d hybridization. gatech.eduzenodo.org This hybridization is a general characteristic of gold alloys and is crucial for their bonding, as the Au d-bands become actively involved. aip.org

Bond Strength and Thermochemical Stability Analysis

The stability of gold-yttrium compounds is fundamentally linked to the strength of the bonds formed between the constituent atoms. This can be evaluated through parameters such as bond dissociation energy and the HOMO-LUMO energy gap.

A quantitative measure of bond strength is the bond dissociation energy (BDE), which is the standard enthalpy change when a bond is cleaved homolytically. wikipedia.org Experimental and theoretical data allow for a direct comparison between the strength of the gold-yttrium bond and the gold-gold bond. The bond dissociation energy for the diatomic Au-Y species has been determined to be 310 ± 12 kJ/mol. ustc.edu.cn

In comparison, the bond strength of Au-Au varies depending on the chemical environment. The BDE for the gold dimer (Au₂) is 2.290 ± 0.008 eV, which is approximately 221 kJ/mol. aip.org In a specific organometallic context, the bond enthalpy for an Au(II)–Au(II) bond was estimated to be around 198 ± 1 kJ/mol. rsc.org These values indicate that the Au-Y bond is significantly stronger than the Au-Au bond in these reference systems. This enhanced bond strength contributes to the thermodynamic stability of gold-yttrium intermetallic compounds.

| Bond Type | Bond Dissociation Energy (kJ/mol) | Reference Species |

|---|---|---|

| Au-Y | 310 ± 12 | Diatomic Molecule ustc.edu.cn |

| Au-Au | ~221 | Au₂ Dimer aip.org |

| Au-Au | 198 ± 1 | (C^N^C)Au-Au(C^N^C) Complex rsc.org |

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of the kinetic stability of a molecule or cluster. nih.gov A larger HOMO-LUMO gap generally corresponds to higher stability, as it signifies a greater energy requirement to excite an electron to a higher energy state, making the molecule less reactive. researchgate.net

In gold-yttrium clusters, the introduction of a trivalent yttrium dopant atom alters the electronic shell structure of the pure gold cluster. nih.gov This can lead to the formation of clusters with closed electronic shells, such as Au₆Y⁺ and Au₁₆Y⁺, which are associated with enhanced stability. nih.gov While specific computational data for the Au₃Y cluster is not detailed in the available literature, the principle remains that doping modulates the HOMO-LUMO gap. For instance, studies on similar bimetallic clusters, such as silver-doped gold clusters, have shown that the incorporation of the dopant atom's electronic states into the HOMO and LUMO directly modulates the energy gap. nih.gov Therefore, the stability of specific gold-yttrium stoichiometries is directly correlated with the magnitude of their HOMO-LUMO gap, which is a consequence of the specific electronic structure created by the combination of Au and Y atoms.

Intermolecular Interactions and Charge Transfer in Adsorption Processes

The surfaces of gold-yttrium materials can act as active sites for the adsorption of molecules, a process governed by intermolecular forces and charge transfer phenomena. The interaction with molecules like propene has been a subject of detailed investigation.

The adsorption of molecules such as propene onto yttrium-doped gold clusters is understood through an electron donation and back-donation mechanism. kuleuven.bersc.org This process involves two primary steps:

Donation: Electron density is donated from the Highest Occupied Molecular Orbital (HOMO) of the adsorbate molecule (e.g., the π orbital of propene) to an unoccupied orbital of the metal cluster. rsc.org

Back-Donation: Subsequently, electron density is transferred from occupied d-orbitals of the metal cluster back into an unoccupied anti-bonding orbital of the adsorbate (e.g., the LUMO or π* orbital of propene). iastate.edu

In yttrium-doped gold clusters, yttrium's lower electronegativity compared to gold results in a significant electron transfer from yttrium to the gold atoms within the cluster. nih.gov When propene adsorbs, the donation from its π orbital is favored towards the unoccupied d orbitals of the yttrium atom, particularly in smaller clusters (e.g., Aun-1Y where n < 9). kuleuven.be The back-donation step, however, primarily involves the gold atoms donating electrons back to the propene molecule. This is because the yttrium atom, having already donated electron density to the gold atoms, is less favorable for back-donation. rsc.org This synergistic process leads to the binding of the molecule to the cluster surface without the formation of a formal covalent bond. nih.gov

| Cluster | Donation [e⁻] | Back-Donation [e⁻] |

|---|---|---|

| Au₄Y⁺ | 0.017 | 0.008 |

| Au₅Y⁺ | 0.047 | 0.031 |

Data derived from computational studies on propene adsorption on cationic yttrium-doped gold clusters.

The chemical bonding in adsorption processes is determined by the interactions between the frontier molecular orbitals (HOMO and LUMO) of the cluster and the adsorbate molecule. nih.gov The shape and energy of the cluster's LUMO are particularly influential in defining the nature of the interaction.

Computational studies have shown that the preferred binding site for an incoming molecule like propene on a yttrium-doped gold cluster is indicated by the large lobes of the cluster's LUMO. nih.govresearchgate.net Propene preferentially binds to a site on the cluster where one of the low-lying LUMOs protrudes into the vacuum. nih.gov Furthermore, the strength of the bond correlates with the energy of the LUMO; a lower LUMO energy generally leads to a higher desorption energy and thus a stronger bond. nih.goviastate.edu In small yttrium-doped gold clusters, propene can bind not only to the electron-deficient yttrium atom but also to partially positive gold atoms, with the specific site being determined by the spatial distribution and energy of the LUMO, as well as the coordination number of the potential binding site. nih.govresearchgate.net

Analysis of Polarization Effects in Cluster-Adduct Systems

The interaction between metallic clusters and adsorbed molecules (adducts) can be dissected into several components to understand the nature of the chemical bond. One of these components is the polarization effect, which describes the distortion of the electron clouds of the cluster and the adduct due to their mutual electrostatic interaction. Studies on yttrium-doped gold clusters (Aun-1Y) interacting with propene molecules have provided significant insights into these effects.

Energy decomposition analysis (EDA) is a computational method used to separate the total interaction energy into distinct physical terms: a frozen (or electrostatic and Pauli repulsion) term, a relaxation (or polarization) term, and a charge-transfer (or orbital interaction) term. Research on propene adsorption on Aun-1Y clusters has shown that the interaction is dominated by non-covalent forces, with charge transfer and polarization playing crucial roles.

The magnitude of the polarization effect is dependent on the size of the cluster and the specific atom to which the propene molecule binds. In smaller neutral clusters (where the number of atoms, n, is less than 10), propene preferentially binds to the yttrium atom. In these cases, the polarization effect is observed to be smaller in the yttrium-doped clusters (Aun-1Y) compared to pure gold clusters (Aun) of a similar size. This difference is attributed to the lower electronegativity of yttrium compared to gold. wikipedia.org

For larger clusters (n ≥ 10), the propene molecule tends to bind to a gold atom within the Aun-1Y cluster. In this scenario, the polarization term follows a trend similar to that observed in pure gold clusters of the same size. wikipedia.org In cationic clusters (Aun-1Y+), the polarization and relaxation terms, along with the frozen and charge-transfer terms, are all significant in determining the size-dependent adsorption energy of propene. ias.ac.in

| Cluster Size (n) | Propene Binding Site | Observation on Polarization Effect in Aun-1Y vs. Aun |

| < 10 | Yttrium (Y) | Polarization effect is smaller in Aun-1Y clusters. |

| ≥ 10 | Gold (Au) | Polarization term follows a similar trend to that in Aun clusters. |

| Cationic Clusters | Y or Au | Polarization, relaxation, frozen, and charge-transfer terms all significantly determine adsorption energy. |

Electronic Band Structure and Fermi Level Characterization in Alloys and Compounds

The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. These allowed energy ranges are known as energy bands, and the gaps between them are called band gaps. The character of the bands near the Fermi level—the highest energy level that an electron can occupy at absolute zero temperature—determines the material's electronic properties, such as its electrical conductivity.

For gold-yttrium alloys and intermetallic compounds, a metallic character is generally expected due to the nature of the constituent elements. First-principles calculations and density of states (DOS) analysis provide detailed insights into their electronic structure. While comprehensive band structure diagrams for specific binary intermetallic compounds such as YAu, YAu₂, and Y₃Au₄ are not extensively detailed in the available literature, studies on related ternary compounds like YAuX (where X = Ge, Si) offer valuable information.

In these ternary systems, the electronic states near the Fermi level are primarily formed by a hybridization of the d-states of yttrium with the s- and p-states of gold and the p-states of the third element (Ge or Si). ias.ac.in This hybridization indicates a significant covalent component in the bonding. The density of states for these compounds shows that the valence and conduction bands are in proximity, which is characteristic of metallic or semi-metallic behavior. ias.ac.in For instance, calculations on YAuPb show that the bands around the Fermi level arise from a small contribution from the d-states of yttrium strongly hybridized with the s-p states of gold and lead, resulting in a metallic character. ias.ac.in

In gold-yttrium systems, the valence electrons of the constituent atoms (s, p, and d electrons) are expected to delocalize over the entire structure, forming the energy bands. wikipedia.org The Au-Y bond has been shown to be stronger than the Au-Au bond in bimetallic clusters, suggesting a significant interaction and orbital overlap between gold and yttrium. wikipedia.org This strong interaction would lead to the formation of bonding and anti-bonding states that constitute the electronic bands. The Fermi level would be situated within one or more of these bands, allowing for the free movement of electrons and thus resulting in metallic conductivity. The specific features of the band structure, such as the width of the d-band and the density of states at the Fermi level, would ultimately govern the detailed electronic and magnetic properties of the specific gold-yttrium compound.

Reactivity and Catalytic Applications of Gold Yttrium Systems

Catalysis by Yttrium-Doped Gold Clusters

The adsorption and subsequent dissociation of propene (C₃H₆) on yttrium-doped gold clusters (Auₙ₋₁Y) are complex processes influenced by several factors, including the cluster's size, charge state, and the specific binding site of the propene molecule. shokubai.orgnih.govd-nb.info

The stability of the interaction between propene and yttrium-doped gold clusters is highly dependent on the size of the cluster and its charge state (neutral or cationic). shokubai.orgnih.gov

For neutral clusters, yttrium doping can have a notable effect on propene adsorption energies at specific cluster sizes. For instance, significant alterations in adsorption energies are observed for n=5, 12, and 13. d-nb.info In the case of n=13, the propene adduct of the yttrium-doped cluster is less stable than that of the pure gold cluster. Conversely, for n=14, the opposite effect is seen. d-nb.info This indicates an indirect influence of the yttrium dopant, as the propene molecule binds to a gold atom in both of these larger cluster sizes. d-nb.info For smaller neutral clusters (n=5–9), with the exception of n=6, yttrium doping tends to lower the adsorption energy, even though propene preferentially binds to the yttrium atom. d-nb.info

Cationic clusters exhibit markedly different behavior. The positive charge on the cluster enhances the binding of propene to both pure and yttrium-doped species compared to their neutral counterparts. nih.govkuleuven.bescispace.com This enhancement is attributed to increased charge transfer from the highest occupied molecular orbital (HOMO) of propene to the lowest unoccupied molecular orbital (LUMO) of the cationic cluster. nih.govnih.gov However, yttrium doping in cationic clusters consistently lowers the propene binding strength in a size-dependent manner when compared to pure cationic gold clusters. nih.govkuleuven.bescispace.com The propene binding energies for cationic pure gold clusters (Auₙ⁺) show a pronounced size dependence, with values ranging from 1.3 to 2.0 eV, while for yttrium-doped cationic clusters (Auₙ₋₁Y⁺), the variations are smaller, ranging from 1.1 to 1.6 eV. rsc.org

The interaction between propene and the clusters is primarily non-covalent, dominated by charge transfer and intermolecular forces rather than the formation of a covalent bond. shokubai.orgnih.govd-nb.info The adsorption mechanism is characterized by electron donation from the propene's HOMO to the cluster and back-donation from the cluster to the propene's LUMO. nih.govd-nb.info

Table 1: Propene Adsorption Energies on Neutral and Cationic Gold and Yttrium-Doped Gold Clusters This table provides a summary of propene adsorption energies (E_ads) on both neutral and cationic pure gold (Auₙ) and yttrium-doped gold (Auₙ₋₁Y) clusters for various cluster sizes (n).

| Cluster Type | Size (n) | Adsorption Energy (E_ads) Range (eV) | Key Observations |

| Neutral Auₙ | 9-25 | 0.85 - 1.2 | Non-monotonically decreasing with size. nih.gov |

| Neutral Auₙ₋₁Y | 5-15 | ~0.6 - 1.2 | Significant effect of Y-doping at n=5, 12, 13. d-nb.info |

| Cationic Auₙ⁺ | 4-15 | 1.3 - 2.0 | Pronounced size dependence. rsc.org |

| Cationic Auₙ₋₁Y⁺ | 4-15 | 1.1 - 1.6 | Relatively small variations with size. rsc.org |

The preferred binding site for propene on yttrium-doped gold clusters is a critical factor that depends on the cluster size and charge state. shokubai.orgnih.govd-nb.info

In neutral yttrium-doped gold clusters (Auₙ₋₁Y) , there is a clear size-dependent transition of the preferred adsorption site. For smaller clusters (n < 10), propene preferentially binds to the yttrium atom. d-nb.infonih.gov This preference is attributed to the favorable donation of propene's π electrons to the unoccupied d orbitals of the yttrium atom. kuleuven.be As the cluster size increases (n ≥ 10), the preferred binding site shifts to a gold atom. shokubai.orgd-nb.info This shift is explained by the increasing d electron population on the yttrium atom with larger cluster sizes, which hinders the electron donation from propene's π orbitals. kuleuven.be At n=9, there is a competition between gold and yttrium binding sites. kuleuven.be

For cationic yttrium-doped gold clusters (Auₙ₋₁Y⁺) , the situation is more nuanced, especially for smaller clusters. Unlike their neutral counterparts, propene can bind to both the yttrium atom and a gold atom in small cationic clusters like Au₄Y⁺ and Au₅Y⁺. nih.govkuleuven.bersc.org For instance, in Au₄Y⁺ and Au₅Y⁺, isomers with propene adsorbed on either yttrium or gold are close in energy. nih.gov In Au₆Y⁺, there is a 0.2 eV energy difference favoring the yttrium-bound isomer, while for Au₈Y⁺, this difference is only 0.06 eV. kuleuven.bersc.org In larger cationic clusters, propene tends to bind to the most positively charged gold atoms. kuleuven.be

The preferred binding site is generally a low-coordinated atom on the cluster where a large lobe of the cluster's LUMO is located. shokubai.orgnih.govresearchgate.net This indicates the importance of electron donation from the propene molecule to the cluster in determining the adsorption site. nih.govkuleuven.be

Doping with Yttrium: The introduction of yttrium, which is less electronegative than gold, leads to a significant electron transfer from yttrium to the gold atoms within the cluster. nih.gov This charge redistribution directly impacts the interaction with propene. In cationic clusters, yttrium doping consistently lowers the adsorption energy of propene across various sizes compared to pure cationic gold clusters. nih.govrsc.orgrsc.org For neutral clusters, the effect of yttrium doping is more complex and size-dependent, sometimes increasing and sometimes decreasing the binding strength. d-nb.inforsc.org For example, at n=13, yttrium doping weakens the propene bond, while at n=14, it strengthens it. d-nb.info

Charge State Manipulation: The charge state of the cluster is a powerful tool for tuning propene binding. Cationic clusters, both pure and yttrium-doped, exhibit significantly stronger binding to propene than their neutral counterparts. nih.govkuleuven.bescispace.com This is due to the enhanced electrostatic attraction and greater electron transfer from the propene molecule to the positively charged cluster. nih.govnih.gov By controlling the charge, one can therefore modulate the interaction strength.

The combination of doping and charge control provides a versatile approach to fine-tune the catalytic properties of these clusters, potentially opening up new avenues for catalytic applications. nih.govkuleuven.beresearchgate.net

The dissociation of propene from yttrium-doped gold clusters is a thermodynamically controlled process that is highly sensitive to the presence of the yttrium dopant. shokubai.org

Studies have shown that yttrium doping significantly impacts the stability of the cluster-propene complexes. shokubai.org The Gibbs free energies of adsorption are size-dependent. shokubai.org Crucially, the presence of yttrium makes the complexes less stable compared to those formed with pure gold clusters. shokubai.org This reduced stability means that the dissociation of propene from yttrium-doped clusters becomes thermodynamically favorable at much lower temperatures, typically in the range of 250-500 K. shokubai.org In contrast, for pure gold clusters, dissociation occurs at higher temperatures, between 500-800 K. shokubai.org

The dissociation rate coefficients also exhibit a clear odd-even alternation for both pure and yttrium-doped gold clusters. shokubai.org Clusters with an even number of atoms are generally more reactive towards propene. shokubai.org Yttrium doping has been found to significantly increase the dissociation rate, particularly in the n = 12–20 size range. shokubai.org

The reaction path for dissociation involves the breaking of the non-covalent bond between the propene molecule and the cluster. shokubai.orgd-nb.info The interaction is primarily governed by intermolecular forces, with a significant polarization component when propene is bound to yttrium. shokubai.org

The adsorption of carbon monoxide (CO) on yttrium-doped gold clusters is another area of significant research, revealing how doping can alter the electronic properties and binding capabilities of gold clusters.

Yttrium, being less electronegative than gold, causes a pronounced electron transfer from the yttrium atom to the gold atoms in the cluster. nih.govrsc.org This charge redistribution has a direct consequence on the ability of the cluster to bind CO. Studies have shown that this leads to decreased CO binding energies for yttrium-doped clusters compared to their pure gold counterparts. nih.govrsc.orgrsc.org This is attributed to a reduction in the electron transfer between the metal cluster and the CO molecule. rsc.org This trend is in contrast to doping with elements like palladium, which can increase the CO adsorption energy on gold clusters. rsc.orgrsc.org

The trivalent nature of the yttrium dopant also alters the electronic shell structure of the gold cluster, which can lead to the formation of electronically closed-shell clusters at specific sizes, such as Au₆Y⁺ and Au₁₆Y⁺. nih.govrsc.org These electronic modifications, along with changes in the cluster geometry induced by the dopant, play a crucial role in determining the reactivity towards CO. nih.govrsc.org

Activation of Small Molecules (e.g., Methane)

The activation of stable, small molecules like methane (B114726) is a significant challenge in catalysis. Gold-yttrium systems have shown promise in this area. Studies using gas-phase vanadium oxide clusters doped with gold have demonstrated that a Gold(III) cation within an AuV₂O₆⁺ cluster can actively activate methane and transform it into formaldehyde (B43269) under mild conditions. nih.gov In contrast, cluster isomers containing Au(I) were only capable of adsorbing methane without activating it. nih.gov

Further research into bimetallic clusters has explored the role of yttrium doping. The interaction of methane with yttrium-doped vanadium oxide cluster cations highlights the influence of local charge effects on the activation process by both radical (O•-) and non-radical (O²⁻) oxygen species. researchgate.net While the direct C-H bond activation of methane on pure gold clusters is a subject of ongoing research rsc.orgnih.gov, the introduction of yttrium can modify the electronic properties and reactivity. For instance, doping yttrium into gold clusters has been found to alter the interaction with molecules like carbon monoxide and propene. rsc.orgrsc.org The presence of yttrium in yttrium-stabilized zirconia (YSZ) has been shown to create a high concentration of surface oxygen vacancies, which facilitates the rapid activation of oxygen molecules and the selective oxidation of methane by lattice oxygen. researchgate.net

Catalysis by Gold-Supported Yttrium Oxide Materials

Gold nanoparticles supported on yttrium oxide (Y₂O₃) have emerged as highly effective catalysts, particularly for oxidation reactions. The performance of these materials is deeply rooted in the interplay between the gold nanoparticles and the yttrium oxide support.

Gold supported on yttrium oxide nanorods (Au/Y₂O₃-NR) has demonstrated remarkable efficiency for the catalytic oxidative cracking of n-propane into valuable light olefins like ethylene (B1197577) and propylene. researchgate.net While bulk Y₂O₃ nanorods show modest activity, the deposition of gold significantly enhances both the conversion of n-propane and the selectivity towards olefins. researchgate.net A catalyst with 1.5 wt% gold on Y₂O₃ nanorods (1.5Au-Y₂O₃-NR) achieved a high n-propane conversion of 75.5% and an olefin selectivity of 90.3% at 600°C. researchgate.net The positive effect of yttria is further highlighted in modified lanthanum oxide catalysts; the addition of 5 wt% Y₂O₃ to a 0.2Au-La₂O₃ catalyst resulted in 78% n-propane conversion and 72% olefins selectivity at 600°C. researchgate.net

| Catalyst | n-Propane Conversion (%) | Light Olefins Selectivity (%) | Source |

|---|---|---|---|

| Bulk Y₂O₃ Nanorods | 20 | 25 | researchgate.net |

| 1.5wt% Au - Y₂O₃ Nanorods | 75.5 | 90.3 | researchgate.net |

| 5wt% Y₂O₃ - 0.2wt% Au/La₂O₃ | 78 | 72 | researchgate.net |

The enhanced catalytic performance of Au/Y₂O₃ systems is attributed to a pronounced synergistic effect between the gold nanoparticles and the yttrium oxide support. researchgate.net This synergy arises from a strong metal-support interaction (SMSI). researchgate.net Characterization studies reveal that this interaction helps to stabilize highly active gold species on the support. researchgate.netnih.gov For example, nanocrystalline Y₂O₃ has been found to be more effective at stabilizing these active gold species compared to other forms of yttria. nih.gov The strong interaction influences the electronic properties of the gold, with Au species existing in both metallic (Au⁰) and partially oxidized (Auδ⁺) states. researchgate.net This electronic modification is crucial for the catalytic cycle.

The superior catalytic activity of Au/Y₂O₃ catalysts in oxidative cracking is linked to several key factors. researchgate.net A primary contributor is the presence of a large number of mobile oxygen species on the catalyst surface. researchgate.netresearchgate.net These species are readily available for the oxidation process. Additionally, the catalyst possesses a high concentration of Lewis acidic sites, which play a role in the reaction mechanism. researchgate.netresearchgate.net The combination of these features in Y₂O₃-modified catalysts makes them easily reducible and highly active. researchgate.net Furthermore, the formation of specific Auδ⁺-O-Y species at the interface between the gold and the support is believed to be a critical component of the active site, directly participating in the catalytic cycle. researchgate.net

Gold-Catalyzed Organic Reactions Involving Yttrium Co-Catalysis or Doping

Yttrium's role extends beyond being a support material; it can also act as a dopant or co-catalyst in various gold-catalyzed reactions. Doping gold clusters with yttrium has been shown to modify their electronic structure and reactivity. For instance, yttrium doping was found to lower the adsorption energy of propene on cationic gold clusters. rsc.org Similarly, the interaction between gold clusters and carbon monoxide was reduced upon doping with yttrium, an effect attributed to changes in electron transfer between the cluster and the CO molecule. rsc.org

In other applications, gold catalysts supported on yttrium-doped ceria have been studied for the complete benzene (B151609) oxidation. mdpi.com A low level of yttrium doping (1%) in a ceria support prepared by impregnation resulted in the best catalytic performance. mdpi.com Yttrium-modified composite metal oxides, such as Y₂O₃/Al₂O₃, have also been developed for the selective conversion of cellulose (B213188) into lactic acid. helsinki.fi The outstanding chemoselectivity of this catalyst was attributed to the predominance of Lewis acid sites (Y³⁺) and weak Brønsted acid sites, demonstrating the synergistic effect between yttrium active sites and the alumina (B75360) support. helsinki.fi

Mechanistic Investigations of Gold(I/III) Redox Catalysis

Recent advancements in gold catalysis have begun to explore the feasibility of redox cycles involving Au(I) and Au(III) species, a departure from the more commonly understood non-redox pathways. nsf.govmontana.edu The high oxidation potential of most gold(I) complexes has historically presented a significant barrier to incorporating gold-mediated oxidative addition into catalytic cycles. nsf.gov However, a growing body of research demonstrates that certain gold(I) complexes can be oxidized by various reagents, paving the way for the development of novel catalytic cross-coupling reactions. nsf.gov

Decarboxylative Cross-Coupling Reactions

A significant area of investigation within Au(I)/Au(III) redox catalysis is the decarboxylative cross-coupling of (hetero)aryl carboxylates with iodoarenes. nih.govchemrxiv.orgsci-hub.se This reaction offers a site-specific method for forming aryl-aryl bonds, overcoming limitations associated with other gold-catalyzed oxidative coupling reactions. nih.govchemrxiv.orgsci-hub.se

Mechanistic studies, including kinetic analysis, stoichiometric experiments with Au(III) complexes, and DFT calculations, suggest a pathway that likely proceeds through a high-valent Au(I)/Au(III) cycle. montana.edu A key finding is that the turnover-limiting step appears to be the oxidative addition to form a Au(III) aryl complex. montana.edu The dominant mechanistic pathway is thought to involve a silver-mediated decarboxylation followed by a transmetalation from Ag(I) to Au(III). montana.edu The reactivity of the (hetero)aryl carboxylate has been observed to correlate with the field effect parameter (F-ortho). nih.gov

Stoichiometric experiments have demonstrated that isolated gold complexes can undergo each proposed step of the catalytic cycle, lending further support to a gold-catalyzed mechanism. chemrxiv.org For instance, while many gold-catalyzed reactions are not thought to involve redox events at the gold center, recent studies have shown the viability of such pathways. nsf.govmontana.edu

Oxidative Addition Pathways and Catalytic Cycles

Oxidative addition is a fundamental step in many catalytic cycles, leading to an increase in both the oxidation state and coordination number of the metal center. wikipedia.org This process is crucial for activating substrates for subsequent transformations. numberanalytics.com In the context of gold-yttrium systems, understanding the oxidative addition pathways is key to designing effective catalysts.

Oxidative addition can proceed through several mechanisms, including concerted, S-N-2-type, ionic, and radical pathways. wikipedia.org The concerted pathway, often seen with nonpolar substrates like H-H and C-X bonds, involves a three-centered σ complex followed by intramolecular bond cleavage. wikipedia.org For transition metals, oxidative addition typically results in a decrease in the d-electron count, often by two electrons. wikipedia.org

While gold(I) complexes have historically shown a reluctance to undergo oxidative addition, recent research has identified conditions and ligand systems that facilitate this process. researchgate.net The use of bidentate or hemilabile ligands has enabled oxidative addition of aryl halides to gold(I) centers. nsf.gov The nature of the aryl halide, the ligand, and the counterion all play a role in controlling the oxidative process. awuahlab.com

The catalytic cycle for decarboxylative cross-coupling reactions is thought to involve the oxidative addition of an iodoarene to a Au(I) complex, forming a Au(III) species. montana.edu This is followed by transmetalation with a silver carboxylate and subsequent reductive elimination to yield the cross-coupled product and regenerate the Au(I) catalyst. montana.eduresearchgate.net

Gold(III)-Catalyzed Functionalizations (e.g., Hydrofurylation of C-C Multiple Bonds)

Gold(III) catalysts have shown promise in the functionalization of carbon-carbon multiple bonds. One notable example is the hydrofurylation of C-C multiple bonds. nih.gov Density functional theory (DFT) calculations have been employed to investigate the mechanism of AuCl3-catalyzed hydrofurylation of substrates such as allenyl ketones, vinyl ketones, and alcohols. nih.gov

These computational studies suggest a novel "concerted electrophilic ipso-substitution" (CEIS) mechanism. nih.gov In this proposed pathway, the gold(III)-furyl σ-bond, formed through the auration of furan, acts as a nucleophile and attacks the protonated substrate in an outer-sphere manner. nih.gov This mechanism presents an alternative to the more commonly proposed inner-sphere syn-addition and outer-sphere anti-addition (Friedel-Crafts-type) mechanisms for gold(III)-catalyzed arene functionalization reactions. nih.gov

Ring-Opening Polymerization (ROP) with Gold/Yttrium Co-Catalysts

The combination of gold and yttrium has been explored in the context of ring-opening polymerization (ROP), a versatile method for producing a wide range of polymers. mdpi.com Yttrium-based catalysts, in particular, have demonstrated high activity in the ROP of macrolactones, yielding crystalline polyesters with high conversions. rsc.org

In some systems, yttrium complexes can exist in multiple, switchable catalytic states. For example, a dimeric yttrium complex has been shown to have three distinct catalytic states that can be modulated to control the ROP of cyclic esters and epoxides. rsc.org The catalytic activity towards cyclic esters was found to decrease upon oxidation, while the opposite trend was observed for epoxide polymerization. rsc.org

The use of yttrium-salan complexes has proven effective for the sequential block copolymerization of monomers like ε-decalactone and rac-β-butyrolactone. frontiersin.orgnih.gov This approach allows for the synthesis of di- and triblock copolymers with controlled microstructures, including syndiotactic-enriched poly(3-hydroxybutyrate) (PHB) blocks. frontiersin.orgnih.gov

Activation of Various Substrates (e.g., HCOOH, CO, H₂O, Alcohols)

Supported gold catalysts are effective in activating a variety of small molecules, which is a critical step in many catalytic processes. fudan.edu.cnacs.orgnumberanalytics.com The interaction between the gold nanoparticles and the support material plays a crucial role in these activations. fudan.edu.cn

Formic Acid (HCOOH): Gold catalysts have demonstrated the ability to selectively activate formic acid. fudan.edu.cn

Carbon Monoxide (CO) and Water (H₂O): The activation of CO and H₂O by gold catalysts enables selective reduction reactions. fudan.edu.cn For instance, Au/TiO2-VS has been used for the efficient deoxygenation of epoxides to alkenes using CO/H₂O as the reducing agent. fudan.edu.cn This protocol is also effective for the deoxygenation of N-oxides and sulfoxides. fudan.edu.cn A correlation has been observed between the de-epoxidation activity and the low-temperature CO oxidation activity, indicating that CO adsorption/activation is a key step. fudan.edu.cn

Alcohols: Gold catalysts can facilitate C-N and C-C bond formation through the activation of alcohols. fudan.edu.cn

The ability of small gold nanoparticles (typically <5 nm in diameter) to subtly activate these reactant molecules under mild conditions is a key factor in their catalytic effectiveness. acs.org

Impact of Catalyst Support Properties on Supported Gold Catalysis

The properties of the support material have a profound impact on the performance of supported gold catalysts. fudan.edu.cn The support can influence the size and shape of the gold nanoparticles, the nature of the gold-support interface, and the electronic properties of the gold, all of which affect catalytic activity and stability. nih.gov

In gold-yttrium systems, yttrium is often incorporated as a dopant or as a component of the support material itself, such as yttria (Y₂O₃). The addition of yttrium can significantly enhance the catalytic performance. For example, doping titania (TiO₂) with yttrium has been shown to improve the activity and stability of gold catalysts for CO oxidation at room temperature. acs.org This enhancement is attributed to the strong anchoring of gold particles to structural defects and oxygen vacancies created by the yttrium doping. acs.org

The method of preparing the support also plays a critical role. For instance, yttria-doped ceria supports prepared by mechanical mixing have shown different catalytic activities for preferential CO oxidation (PROX) compared to those prepared by impregnation. avestia.com Furthermore, the structural morphology of the yttria support can affect the catalytic performance. Nanocrystalline Y₂O₃ has been found to stabilize more active gold species during the synthesis of Au/Y₂O₃ catalysts, leading to increased CO oxidation activity. nih.gov

The table below summarizes the effect of yttrium on the properties of a TiO₂ support for gold catalysts.

| Support | Yttrium Content (wt%) | Precursor | Effect on TiO₂ | Impact on Au Catalyst |

| Y-TiO₂ | 1, 3, 6 | Yttrium acetylacetonate (B107027) or nitrate (B79036) | Restricts anatase crystal growth, hinders rutile phase transformation, creates structural defects and oxygen vacancies | Higher activity and stability in CO oxidation compared to Au/TiO₂ due to strong gold particle anchoring. acs.org |

| Y-TiO₂ | High | Yttrium acetylacetonate or nitrate | Segregation of Y₂O₃ on the TiO₂ surface | Detrimental to catalytic activity. acs.org |

Intermetallic Compounds in Electrocatalysis

Gold-yttrium (Au-Y) systems represent an intriguing, though not extensively explored, class of materials within the broader field of intermetallic electrocatalysis. Intermetallic compounds, characterized by their ordered crystal structures and defined stoichiometry, offer unique electronic and geometric properties compared to their disordered alloy counterparts. oaepublish.commdpi.com These ordered arrangements can lead to enhanced catalytic activity and stability by modifying the electronic structure of the active sites and providing a robust atomic framework. oaepublish.commdpi.com While research directly focusing on binary Au-Y intermetallics for the Hydrogen Evolution Reaction (HER) and Oxygen Reduction Reaction (ORR) is limited, studies on multicomponent alloys and related ternary compounds provide insight into their potential performance and the underlying structure-property relationships.

Performance in Hydrogen Evolution Reaction (HER) and Oxygen Reduction Reaction (ORR)

The electrocatalytic performance of gold-yttrium systems is primarily documented through their inclusion in complex, multi-element alloys designed for enhanced HER. A notable example is an Al₈₂Ni₆Co₃Mn₃Y₃Au₃ nanocrystalline ribbon, which, after dealloying, functions as a highly active HER catalyst in acidic environments. nimte.ac.cn In this system, yttrium is noted for its role in promoting glass-forming ability, while gold contributes high electrical conductivity and stability. nimte.ac.cn The resulting catalyst exhibits performance metrics that are comparable to the commercial Pt/C benchmark, demonstrating the potential of incorporating Au and Y into advanced electrocatalyst design. nimte.ac.cn

The dealloyed Al₈₂Ni₆Co₃Mn₃Y₃Au₃ catalyst shows an overpotential of approximately 24 mV at a current density of 10 mA cm⁻² and a Tafel slope of about 43 mV dec⁻¹, showcasing its excellent catalytic activity for HER. nimte.ac.cn This performance is attributed to the synergistic effects between the multiple components and the high specific surface area of the hybrid nanoporous structure. nimte.ac.cn

Table 1: HER Performance of Au-Y-Containing Nanocrystalline Alloy Catalyst

| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Reference |

|---|---|---|---|---|

| Dealloyed Al₈₂Ni₆Co₃Mn₃Y₃Au₃ | 0.5 M H₂SO₄ | ~24 mV | ~43 mV dec⁻¹ | nimte.ac.cn |

| Commercial Pt/C | 0.5 M H₂SO₄ | ~30 mV | ~28 mV dec⁻¹ | nimte.ac.cn |

Information regarding the performance of specific gold-yttrium intermetallic compounds in the Oxygen Reduction Reaction (ORR) is not prominently available in current literature. However, the foundational principle of using yttrium to enhance noble metal catalysis has been established in related systems. Research on platinum alloys has shown that early transition metals, including yttrium, can favorably modify the electronic structure of the active Pt sites. nih.gov This modification alters the binding energy of oxygen-containing species, which is a critical factor in ORR activity. nih.gov This suggests a potential avenue for future research, where yttrium could be used to tune the catalytic properties of gold for the ORR.

Correlations between Crystal Structure and Electrocatalytic Performance in Unconventional Intermetallics

The well-defined crystal structures of intermetallic compounds are key to understanding their catalytic behavior. mpg.de For gold-yttrium systems, insights can be drawn from related ternary intermetallic compounds such as YAuX (where X = Ge or Si). ias.ac.in These compounds can crystallize in structures like the hexagonal LiGaGe-type or the cubic C1b type, which is a stuffed zinc-blende lattice. ias.ac.in In the C1b structure, the yttrium and gold atoms form a rock salt lattice, with the third element (Ge or Si) occupying tetrahedral centers. ias.ac.in

The specific atomic arrangement and bonding within these crystal lattices dictate the electronic properties of the material. For instance, density functional theory (DFT) calculations on YAuX compounds have been used to predict their electronic character, identifying them as potential semiconductors or insulators depending on the composition and phase. ias.ac.in This ability to tune electronic properties through crystal structure is fundamental to designing effective electrocatalysts.

Another relevant example is the Y₃Pd₂ intermetallic, which crystallizes in a trigonal structure containing interstitial sites within Y₄ tetrahedral and Y₆ octahedral cages. nih.gov This structure leads to a high degree of stability, with strong ionic and metallic bonding that stabilizes the active metal (in this case, palladium) within the lattice. nih.gov The unique electronic structure of such intermetallic electrides, characterized by a high carrier density and low work function, can significantly reduce the activation energy for catalytic reactions. nih.gov

While direct experimental data linking the crystal structures of Au-Y intermetallics to HER or ORR performance is scarce, these examples highlight a crucial principle: the ordered, unconventional crystal structures of yttrium-containing intermetallics create unique electronic environments. These environments can enhance catalytic activity and stability by optimizing the binding energies of reaction intermediates and preventing the dissolution or agglomeration of the active noble metal sites. nih.govmpg.de

Table 2: Structural Properties of Yttrium-Gold-Containing Intermetallic Compounds

| Compound | Crystal System | Structure Type | Key Structural Features | Reference |

|---|---|---|---|---|

| YAuGe, YAuSi | Hexagonal | LiGaGe-type | Ordered atomic arrangement. | ias.ac.in |

| c-YAuGe, c-YAuSi | Cubic | C1b (Half-Heusler) | Stuffed zinc-blende lattice. | ias.ac.in |

| Y₃Pd₂ | Trigonal | Y₃Pd₂-type | Presence of interstitial Y₄ and Y₆ cages. | nih.gov |

Advanced Materials Science Applications and Properties of Gold Yttrium Systems

Amorphous Alloys and Glass Formation Enhancement

The addition of yttrium to metallic systems, including those containing gold, can significantly influence their ability to form amorphous alloys, also known as metallic glasses. This is due to yttrium's unique atomic properties and its interactions with other constituent elements in the alloy.

Influence of Yttrium Addition on Glass Forming Ability (GFA) and Amorphous Structure Formation

The addition of yttrium is a well-established strategy for improving the Glass Forming Ability (GFA) of various multicomponent alloys. h2.plsemanticscholar.org GFA refers to the ease with which a molten alloy can be cooled into a glassy (amorphous) state without crystallizing. Yttrium, as a rare earth element with a large atomic radius compared to elements like gold, iron, or aluminum, contributes to the formation of a more densely packed and complex atomic configuration in the liquid state. researchgate.netnimte.ac.cn This complex structure increases the viscosity of the melt and hinders the atomic rearrangement necessary for the nucleation and growth of crystalline phases upon cooling. semanticscholar.org

In several alloy systems, even minor additions of yttrium (e.g., 1-2 at.%) have been shown to be highly effective. h2.pl For instance, in Fe-based bulk metallic glasses (BMGs), a small amount of yttrium can significantly enlarge the maximum attainable size of the amorphous sample. h2.pl The beneficial effect is often attributed to two primary factors: adjusting the alloy's composition to be closer to a deep eutectic point and purifying the melt. semanticscholar.orgresearchgate.net Furthermore, the introduction of large yttrium atoms into the alloy structure helps to fulfill the three empirical rules for enhanced GFA in metallic glasses:

The alloy must consist of multiple elements.

There should be a significant difference in atomic size (typically >12%) among the main constituent elements. researchgate.net

The elements should have negative heats of mixing, promoting chemical affinity and denser local packing. nih.gov

Mechanisms of Liquid Phase Stabilization and Crystalline Phase Destabilization by Yttrium

Yttrium enhances GFA by simultaneously stabilizing the disordered liquid phase and destabilizing the competing ordered crystalline phases. semanticscholar.orgnih.gov

Liquid Phase Stabilization: Elements added to enhance GFA typically have large negative heats of mixing with the primary components of the alloy. nih.gov This indicates a strong chemical attraction, leading to the formation of new, stable local atomic arrangements (clusters) in the supercooled liquid. nih.gov The atomic configuration of these clusters is generally different from that of any potential crystalline phases, which frustrates the crystallization process. nih.gov Yttrium additions can adjust an alloy's composition to be nearer to a eutectic point, which corresponds to a lower liquidus temperature (Tl). semanticscholar.orgresearchgate.net A lower Tl makes it easier to undercool the melt into the glassy state, thus thermodynamically stabilizing the liquid phase. nih.gov

Crystalline Phase Destabilization: A crucial mechanism by which yttrium improves GFA is through its high affinity for oxygen. researchgate.netmdpi.com Oxygen is a common impurity in molten metals and can act as a heterogeneous nucleation site for unwanted crystalline phases, thereby reducing GFA. mdpi.commdpi.com Yttrium acts as an oxygen scavenger, reacting to form stable and innocuous yttrium oxides. semanticscholar.orgresearchgate.net This purification of the melt removes the nucleation sites that would otherwise promote crystallization. researchgate.netmdpi.com By preventing the formation of these competing crystalline phases, yttrium effectively destabilizes them and favors the formation of a uniform amorphous structure. semanticscholar.orgnih.gov

Effects on Melting Temperature and Glass Transition Temperature

The addition of yttrium has a marked effect on the characteristic temperatures that define the stability and formation of metallic glasses. These include the glass transition temperature (Tg), the crystallization onset temperature (Tx), the melting temperature (Tm), and the liquidus temperature (Tl).

The glass transition temperature (Tg) represents the temperature at which a supercooled liquid transforms into a glass. In some Fe-based alloys, Tg has been observed to increase with yttrium content. researchgate.net The crystallization temperature (Tx) is the temperature at which the amorphous solid begins to crystallize upon heating. The difference between these two temperatures, ΔTx = Tx - Tg, defines the supercooled liquid region (SLR). A larger ΔTx indicates higher thermal stability of the supercooled liquid against crystallization, which is a favorable characteristic for GFA. researchgate.net

Crucially, an optimal addition of yttrium can significantly lower the liquidus temperature (Tl), which is the temperature at which the last solid portion of the alloy melts. researchgate.netresearchgate.net For example, in Fe-Cr-Mo-C-B-Y alloys, the composition with 2 at.% yttrium exhibits a single melting peak, indicating it is near a eutectic point, and has the lowest liquidus temperature compared to alloys with different yttrium content. researchgate.net The reduced glass transition temperature, Trg (defined as Tg/Tl), is a key indicator of GFA. By lowering Tl, yttrium addition can increase Trg, thereby enhancing the glass-forming ability. nimte.ac.cn

Table 1: Effect of Yttrium Addition on Thermal Properties of Selected Metallic Glasses

| Alloy System | Yttrium Content (at.%) | Tg (K) | Tx (K) | ΔTx (K) | Tl (K) | Trg | Reference |

| Fe45-xCr16Mo16C18B5Yx | 1 | 838 | 884 | 46 | 1435 | 0.584 | researchgate.net |

| Fe45-xCr16Mo16C18B5Yx | 2 | 841 | 891 | 50 | 1403 | 0.599 | researchgate.net |

| Fe45-xCr16Mo16C18B5Yx | 3 | 843 | 887 | 44 | 1423 | 0.592 | researchgate.net |

| [(Fe0.5Co0.5)0.75B0.20Si0.05]96Nb4-xYx | 0 | 811 | 852 | 41 | - | - | researchgate.net |

| [(Fe0.5Co0.5)0.75B0.20Si0.05]96Nb4-xYx | 1 | 816 | 863 | 47 | - | - | researchgate.net |

| (Zr50.7Cu28Ni9Al12.3)100-xYx | 0 | 682.3 | 762.5 | 80.2 | 1106.3 | 0.617 | mdpi.com |

| (Zr50.7Cu28Ni9Al12.3)100-xYx | 1 | 679.5 | 763.5 | 84.0 | 1118.8 | 0.607 | mdpi.com |

| (Zr50.7Cu28Ni9Al12.3)100-xYx | 2 | 675.2 | 764.1 | 88.9 | 1092.6 | 0.618 | mdpi.com |

| (Zr50.7Cu28Ni9Al12.3)100-xYx | 3 | 672.3 | 759.5 | 87.2 | 1111.4 | 0.605 | mdpi.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Magneto-Optical Phenomena

The integration of gold nanoparticles into yttrium-based magnetic materials, such as Yttrium-Iron Garnet (YIG), gives rise to novel magneto-optical phenomena. These effects stem from the interaction between the magnetic properties of the YIG and the plasmonic properties of the gold nanostructures.

Magneto-Optical Kerr Effects in Yttrium-Iron Garnet (YIG) Thin Films Incorporating Gold Nanoparticles

The Magneto-Optical Kerr Effect (MOKE) describes the change in the polarization of light upon reflection from a magnetized material. In pure Yttrium-Iron Garnet (YIG) thin films, a positive Kerr rotation is typically observed at wavelengths above 500 nm. tohoku.ac.jp However, when gold (Au) nanoparticles are incorporated into the YIG film, the MOKE spectra are significantly altered. tohoku.ac.jpresearchgate.netscilit.com